molecular formula C18H18FeIN B1513433 Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide CAS No. 33197-77-2

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide

Cat. No.: B1513433
CAS No.: 33197-77-2
M. Wt: 431.1 g/mol
InChI Key: GUGIGQHYPSGPPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide is a complex organometallic compound It consists of a cyclopentadiene ligand, a pyridine derivative, and an iron(2+) center coordinated with iodide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide typically involves the following steps:

    Formation of the Cyclopentadiene Ligand: Cyclopentadiene is prepared by the thermal cracking of dicyclopentadiene.

    Synthesis of the Pyridine Derivative: The pyridine derivative is synthesized through a series of organic reactions, including alkylation and condensation reactions.

    Coordination with Iron(2+): The cyclopentadiene ligand and the pyridine derivative are then coordinated with an iron(2+) center in the presence of iodide ions. This step often requires specific reaction conditions, such as an inert atmosphere and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the iodide or other ligands are replaced by different ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand substitution reactions often require specific solvents and catalysts to facilitate the exchange of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may produce iron(0) species.

Scientific Research Applications

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism by which Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide exerts its effects involves the coordination of the iron(2+) center with various ligands. This coordination can influence the electronic structure and reactivity of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron(2+) Complexes: These compounds have similar structural features but different ligands coordinated to the iron(2+) center.

    Pyridine-Iron Complexes: These compounds contain pyridine derivatives coordinated to iron but may lack the cyclopentadiene ligand.

Uniqueness

Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide is unique due to its combination of cyclopentadiene and pyridine ligands, which confer distinct electronic and structural properties

Properties

IUPAC Name

cyclopenta-1,3-diene;4-(2-cyclopenta-2,4-dien-1-ylideneethylidene)-1-methylpyridine;iron(2+);iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q;-1;+2;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGIGQHYPSGPPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC=C2C=CC=C2)C=C1.[CH-]1C=CC=C1.[Fe+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FeIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746503
Record name Iron(2+) iodide cyclopenta-2,4-dien-1-ide--4-[2-(cyclopenta-2,4-dien-1-ylidene)ethylidene]-1-methyl-1,4-dihydropyridine (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33197-77-2
Record name Iron(2+) iodide cyclopenta-2,4-dien-1-ide--4-[2-(cyclopenta-2,4-dien-1-ylidene)ethylidene]-1-methyl-1,4-dihydropyridine (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Reactant of Route 2
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Reactant of Route 3
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Reactant of Route 4
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Reactant of Route 5
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide
Reactant of Route 6
Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.